(4-Chlorophenyl)carbamic fluoride
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Overview
Description
(4-Chlorophenyl)carbamic fluoride is an organic compound with the molecular formula C7H5ClFNO It is a derivative of carbamic acid, where the hydrogen atom is replaced by a 4-chlorophenyl group and the hydroxyl group is replaced by a fluoride ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)carbamic fluoride typically involves the reaction of 4-chloroaniline with phosgene to form 4-chlorophenyl isocyanate. This intermediate is then reacted with hydrogen fluoride to yield this compound. The reaction conditions generally require anhydrous environments and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product. Safety measures are crucial due to the use of hazardous reagents like phosgene and hydrogen fluoride.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)carbamic fluoride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The fluoride ion can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-chlorophenylcarbamic acid.
Oxidation and Reduction: It can undergo oxidation to form corresponding nitro or nitroso derivatives and reduction to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Nucleophilic substitution: Produces substituted carbamates.
Hydrolysis: Yields 4-chlorophenylcarbamic acid.
Oxidation and Reduction: Forms nitro, nitroso, or amine derivatives.
Scientific Research Applications
(4-Chlorophenyl)carbamic fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)carbamic fluoride involves its interaction with nucleophilic sites in biological molecules. It can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or modification of protein function. The molecular targets include enzymes with active site nucleophiles, such as serine or cysteine residues.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)carbamic chloride: Similar structure but with a chloride ion instead of fluoride.
(4-Chlorophenyl)carbamic acid: The hydroxyl derivative of the compound.
(4-Chlorophenyl)urea: Contains a urea group instead of a carbamate.
Uniqueness
(4-Chlorophenyl)carbamic fluoride is unique due to the presence of the fluoride ion, which imparts distinct reactivity and stability compared to its chloride and hydroxyl counterparts. The fluoride ion’s high electronegativity and small size influence the compound’s chemical behavior and interactions with biological molecules.
Properties
IUPAC Name |
N-(4-chlorophenyl)carbamoyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBHARKYRGLGDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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